Apelin-36 Exhibits 17-Fold Lower Potency Than Apelin-13 in Functional cAMP Inhibition Assays, Defining a Distinct Pharmacological Window
In functional assays measuring inhibition of forskolin-induced cAMP accumulation, Apelin-36 exhibits an EC50 of 20 nM, whereas apelin-13 is markedly more potent with an EC50 of 0.37 nM, representing a 54-fold difference in functional potency [1]. Apelin-17 displays intermediate potency with an EC50 of 2.5 nM. This graded potency across isoforms is a well-documented property [2]. This data directly informs researchers that Apelin-36 requires higher concentrations to achieve comparable Gαi-mediated signaling, a critical consideration for experimental design.
| Evidence Dimension | Functional agonist potency (inhibition of forskolin-induced cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 20 nM |
| Comparator Or Baseline | Apelin-13 (EC50 = 0.37 nM); Apelin-17 (EC50 = 2.5 nM) |
| Quantified Difference | Apelin-13 is ~54-fold more potent than Apelin-36; Apelin-17 is 8-fold more potent. |
| Conditions | CHO-K1 cells heterologously expressing human APJ receptor |
Why This Matters
Researchers must account for this 54-fold potency difference when designing experiments, as equimolar concentrations of Apelin-36 and apelin-13 will not produce equivalent APJ receptor activation.
- [1] Anjiechem. Apelin-36 (trifluoroacetate salt) Product Datasheet. Citing: Lee DK, Cheng R, Nguyen T, et al. J Neurochem. 2000;74(1):34-41; Kleinz MJ, Davenport AP. Pharmacol Ther. 2005;107(2):198-211. View Source
- [2] Jiang Y, Yan M, Wang C, et al. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles. Front Pharmacol. 2021;12:630548. View Source
